Compound Description: This compound is a pan inhibitor of Class I phosphoinositide 3-kinase (PI3K) with activity against both PI3K alpha (IC50 = 21 nM) and PI3K delta (IC50 = 18 nM). []
Relevance: This compound shares a core 1,3,5-triazine ring with a 4-morpholinyl substituent, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. Both compounds also feature a piperazine ring at the 2-position of the triazine, although the piperazine substituents differ. []
4-(2-((6-methoxypyridin-3-yl)amino)-5-((4-(methylsulfonyl)piperazin-1-yl)methyl)pyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine (compound 1 in paper)
Compound Description: This compound is a potent pan inhibitor of Class I PI3Ks. It effectively blocks the PI3K pathway in a mouse liver pharmacodynamic model and inhibits tumor growth in a U87 malignant glioma glioblastoma xenograft model. []
Relevance: This compound shares the core 1,3,5-triazine ring with an amine at the 2-position, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. Both compounds also feature a piperazine ring, although they are connected to the triazine core differently. []
SN 32976
Compound Description: This compound is a selective inhibitor of PI3K alpha (IC50 = 28 nM) with good oral bioavailability. It is significantly more active than ZSTK474 against a U87 MG human tumor xenograft model in mice. []
Relevance: This compound is a derivative of 2-(difluoromethyl)-1-[4-[4-(methylsulfonyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole and shares structural features with the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. []
PWT33597 (VDC-597)
Compound Description: This compound is a dual inhibitor of PI3K alpha (IC50 = 26 nM) and mTOR (IC50 = 21 nM) with good pharmacokinetic properties. It is a more metabolically stable analog of SN 32976. It underwent human clinical trials and is now being studied in veterinary cancers. []
Relevance: This compound is a derivative of SN 32976 and shares structural similarities with 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. []
Compound Description: This compound is a potent 5-HT6 receptor antagonist (Ki = 11 nM) with promising ADMET and in vivo properties. It showed significant procognitive and anxiolytic-like effects in behavioral tests. []
Relevance: This compound shares the 1,3,5-triazine core structure with a 2-amino and a 6-(4-methylpiperazin-1-yl) substituent similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. Both compounds differ in the substituent at the 4-position of the triazine ring. []
4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 3 in paper)
Compound Description: This compound is a potent and selective 5-HT6 receptor ligand (Ki = 13 nM) with good blood-brain barrier permeability and low hepatotoxicity. []
Relevance: This compound is a derivative of MST4, sharing the 1,3,5-triazine core with a 2-amino and 6-(4-methylpiperazin-1-yl) substituent, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. The difference lies in the substituent at the 4-position of the triazine ring. []
4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 3 in paper)
Compound Description: This triazine derivative shows promising procognitive and specific anxiolytic-like effects in behavioral tests in vivo and exhibits a satisfactory pharmaceutical and safety profile in vitro. []
Relevance: This compound, belonging to the 1,3,5-triazine-piperazine family, shares a similar core structure with the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. Both compounds feature a triazine ring with a 2-amino and a 6-(4-methylpiperazin-1-yl) substituent, differing only in the substituent at the 4-position. []
N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (compound 4f in paper)
Compound Description: This compound exhibits promising antiproliferative activity against MCF-7, HCT-116, and HepG2 cancer cell lines. It shows potent EGFR inhibitory activity and remarkable PI3K/AKT/mTOR inhibitory activity. []
Relevance: Although lacking the piperazine ring, this compound shares the 1,3,5-triazine core structure with a 2-amino and 6-morpholino substituent, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. They differ in the substituent at the 4-position of the triazine ring. []
N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (compound 5c in paper)
Compound Description: This compound displays promising antiproliferative activity against MCF-7 cancer cells. []
Relevance: Despite lacking the piperazine ring, this compound shares the 1,3,5-triazine core structure with a 2-amino substituent, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. They differ in the substituents at the 4 and 6-position of the triazine ring. []
4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (compound 5d in paper)
Compound Description: This compound exhibits promising antiproliferative activity against HCT-116 and HepG2 cancer cell lines. []
Relevance: Despite lacking the piperazine ring, this compound shares the 1,3,5-triazine core structure with a 2-amino substituent, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. They differ in the substituents at the 4 and 6-position of the triazine ring. []
Compound Description: DMTMM is a coupling reagent used in peptide synthesis. It can react with tertiary amines to form quaternary triazinylammonium chlorides, which can be further dealkylated to generate alkyl chlorides and 2-dialkyl(aryl)amino-4,6-dimethoxy-1,3,5-triazines. []
Relevance: This compound highlights the reactivity of the 1,3,5-triazine scaffold, especially at the 2-chloro position, which is relevant for understanding the synthesis and potential modifications of the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. []
2-chloro-4,6-dimethoxy-1,3,5-triazine
Compound Description: This compound is a precursor for DMTMM and can react with tertiary amines to form quaternary triazinylammonium chlorides. It can be used to generate alkyl chlorides and 2-dialkyl(aryl)amino-4,6-dimethoxy-1,3,5-triazines via dealkylation. []
Relevance: This compound showcases the reactivity of the 1,3,5-triazine scaffold and the synthetic versatility of the 2-chloro position, which is important for understanding the synthesis and potential reactions of the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. []
Compound Description: This compound is a potent and efficacious agonist of the 5-HT1A receptor, specifically activating it to induce a high-magnitude calcium response in CHO-K1 cells. It belongs to the methylamino-pyridine chemical class known for its high efficacy and selectivity for 5-HT1A receptors. []
Relevance: While not directly sharing the 1,3,5-triazine core, this compound exemplifies the importance of the piperazine moiety in modulating biological activity, as the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine also features a piperazine ring. This connection highlights the potential role of piperazine in influencing receptor interactions and signaling pathways. []
Overview
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound characterized by its structural motifs, which include a piperazine ring, a morpholine ring, and a triazine ring. These components are prevalent in pharmaceuticals and agrochemicals due to their ability to modulate biological activity and improve pharmacokinetic properties. The compound is of interest for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Source
The compound is synthesized through various chemical processes that involve multiple reaction steps. It can be obtained from commercial suppliers specializing in chemical compounds for research purposes.
Classification
This compound can be classified as a triazine derivative with potential applications in medicinal chemistry due to its structural features that allow interaction with biological targets.
Synthesis Analysis
Methods
The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves several key steps:
Formation of the Piperazine Derivative: The synthesis begins with the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to form the piperazine derivative.
Formation of the Triazine Ring: The next step involves the reaction of cyanuric chloride with the piperazine derivative to construct the triazine ring.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction involving the triazine derivative.
Technical Details
The synthesis often requires specific reaction conditions including temperature control, solvent selection (such as dimethyl sulfoxide or acetonitrile), and sometimes the use of catalysts like palladium or copper complexes to facilitate reactions and improve yields.
Molecular Structure Analysis
Structure
The molecular formula for 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is C25H31N7O. The molecular weight is approximately 445.6 g/mol.
The structure features a piperazine ring connected via a methylene bridge to a triazine ring substituted with a morpholine group. This arrangement allows for diverse interactions with biological receptors.
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize functional groups within the compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible at the triazine ring using reagents like sodium methoxide or alkyl halides.
Technical Details
The choice of reagents and conditions significantly affects the outcomes of these reactions, leading to various derivatives that can be further explored for their biological activities.
Mechanism of Action
The mechanism of action for 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets such as receptors in the central nervous system. The piperazine and morpholine rings may modulate neurotransmitter activity by acting on various receptors, potentially influencing signal transduction pathways.
Process
This compound's unique combination of structural motifs allows it to exhibit distinct pharmacological properties compared to other similar compounds, enhancing its therapeutic potential.
Physical and Chemical Properties Analysis
Physical Properties
The compound is expected to exhibit typical properties associated with organic compounds containing nitrogen and oxygen heteroatoms. Specific melting points and solubility characteristics would depend on purity and specific formulation methods.
Chemical Properties
Chemical properties include stability under various conditions, reactivity with nucleophiles and electrophiles, and potential for forming salts or complexes with metals or other ligands.
Applications
Scientific Uses
The primary applications of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine include:
Medicinal Chemistry: Investigated for therapeutic potential due to its ability to interact with various biological targets.
Pharmacology: Studied for effects on neurotransmitter systems and potential use in treating neurological disorders.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.